Evodosin A Evodosin A
Brand Name: Vulcanchem
CAS No.: 1291053-38-7
VCID: VC0198132
InChI: InChI=1S/C14H16O6/c1-14(2,19)12(17)11(16)9-5-7-3-4-8(15)6-10(7)20-13(9)18/h3-6,11-12,15-17,19H,1-2H3
SMILES: CC(C)(C(C(C1=CC2=C(C=C(C=C2)O)OC1=O)O)O)O
Molecular Formula: C14H16O6
Molecular Weight:

Evodosin A

CAS No.: 1291053-38-7

Cat. No.: VC0198132

Molecular Formula: C14H16O6

Molecular Weight:

* For research use only. Not for human or veterinary use.

Evodosin A - 1291053-38-7

Specification

CAS No. 1291053-38-7
Molecular Formula C14H16O6
IUPAC Name 7-hydroxy-3-(1,2,3-trihydroxy-3-methylbutyl)chromen-2-one
Standard InChI InChI=1S/C14H16O6/c1-14(2,19)12(17)11(16)9-5-7-3-4-8(15)6-10(7)20-13(9)18/h3-6,11-12,15-17,19H,1-2H3
SMILES CC(C)(C(C(C1=CC2=C(C=C(C=C2)O)OC1=O)O)O)O
Appearance Powder

Introduction

Chemical Structure and Properties

Evodosin A (CAS Number: 1291053-38-7) is classified as a coumarin derivative with the molecular formula C14H16O6 and a molecular weight of 280.27 g/mol . The IUPAC name for this compound is 7-hydroxy-3-(1,2,3-trihydroxy-3-methylbutyl)chromen-2-one . This natural product features a coumarin skeleton with specific functional groups that contribute to its chemical behavior and potential biological activities.

The physical appearance of Evodosin A is characterized as a powder . Like many natural coumarins, it exhibits specific solubility properties that are important for research applications. The compound dissolves readily in several organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Table 1: Chemical and Physical Properties of Evodosin A

PropertyDescription
CAS Number1291053-38-7
Molecular FormulaC14H16O6
Molecular Weight280.27 g/mol
Chemical ClassCoumarins
Physical StatePowder
IUPAC Name7-hydroxy-3-(1,2,3-trihydroxy-3-methylbutyl)chromen-2-one
SMILES NotationCC(C)(C(C(C1=CC2=C(C=C(C=C2)O)OC1=O)O)O)O
Standard InChIKeyUWTSEUOPXSZNNG-UHFFFAOYSA-N
Standard InChIInChI=1S/C14H16O6/c1-14(2,19)12(17)11(16)9-5-7-3-4-8(15)6-10(7)20-13(9)18/h3-6,11-12,15-17,19H,1-2H3
SolubilitySoluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone

From a structural perspective, Evodosin A contains multiple hydroxyl groups and a chromen-2-one core structure, which likely influence its chemical reactivity and potential interactions with biological systems. The presence of these functional groups contributes to the compound's polarity and hydrogen bonding capabilities, which may play significant roles in its biological activities.

Evodosin A serves primarily as a reference standard in research settings . Reference standards play crucial roles in analytical chemistry, natural product research, and pharmaceutical studies by providing authenticated materials for comparison, identification, and quantification purposes.

For optimal handling and storage of Evodosin A, several technical considerations should be observed:

ParameterRecommendation
Storage TemperatureDesiccate at -20°C
Solution PreparationFor higher solubility, warm the tube at 37°C and use ultrasonic bath
Stock Solution StoragePreferably prepare on day of use; can be stored below -20°C for several months if necessary
Pre-use HandlingAllow vial to equilibrate to room temperature for at least one hour before opening
Packaging ConsiderationsIf compound adheres to vial neck/cap during transportation, gently shake to collect at bottom
For Liquid ProductsCentrifuge at 500×g to gather liquid at bottom of vial

These technical recommendations are designed to maintain the stability and integrity of Evodosin A during storage and experimental procedures, ensuring reliable research outcomes when working with this compound.

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